5-(3-Fluorophenoxy)pentanal
Description
5-(3-Fluorophenoxy)pentanal is an aldehyde-containing compound with a pentyl chain linked via an ether bond to a 3-fluorophenyl group. Its molecular formula is C₁₁H₁₃FO₂ (calculated based on structural analogs), featuring a reactive aldehyde group that enables participation in condensation, oxidation, or nucleophilic addition reactions.
Properties
IUPAC Name |
5-(3-fluorophenoxy)pentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-7,9H,1-3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJNFZMWCZLPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenoxy)pentanal can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with 5-bromopentanal in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3-Fluorophenoxy)pentanal can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(3-Fluorophenoxy)pentanoic acid.
Reduction: The compound can be reduced to form 5-(3-Fluorophenoxy)pentanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents.
Major Products:
Oxidation: 5-(3-Fluorophenoxy)pentanoic acid.
Reduction: 5-(3-Fluorophenoxy)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(3-Fluorophenoxy)pentanal is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Research into the biological activity of fluorinated compounds often includes this compound due to its potential therapeutic properties.
Industry: In the chemical industry, it serves as a building block for the synthesis of various functional materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenoxy)pentanal involves its interaction with specific molecular targets, such as enzymes that catalyze oxidation-reduction reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a useful probe in biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-(3-Fluorophenoxy)pentanal with key analogs:
*Calculated based on structural analogs.
Key Observations:
- Substituent Effects: Fluorine (3-Fluorophenoxy): Enhances electronegativity and metabolic stability compared to chlorine or bromine . Methoxy (4-Methoxyphenyl): Electron-donating group may alter reaction kinetics in nucleophilic substitutions .
- Functional Group Differences: Aldehyde vs. Carboxylic Acid: Aldehydes (e.g., this compound) are more volatile and reactive than carboxylic acids (e.g., 5-(3-chlorophenoxy)pentanoic acid), which have higher boiling points and can form salts .
Physicochemical Properties
- Volatility: Aldehyde-containing analogs (e.g., 5-(4-bromophenoxy)pentanal) are less volatile than parent pentanal (C₅H₁₀O, MW 86.13) due to increased molecular weight . Fluorine’s small size may marginally increase volatility compared to bulkier halogens like bromine .
Biodegradability :
Toxicity :
- Aldehydes (e.g., pentanal) are skin and respiratory irritants . Halogenated versions may exhibit enhanced toxicity; for example, bromine analogs could pose higher ecotoxicological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
